2,5-Dioxadispiro[2.0.44.33]undecane
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Overview
Description
2,5-Dioxadispiro[2.0.44.33]undecane is a spiro compound characterized by its unique structure, which includes two oxygen atoms and multiple spirocyclic rings. Spiro compounds are known for their special structures and functions, making them valuable in various fields such as medicine, catalysis, and optical materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxadispiro[2.0.44.33]undecane involves the formation of spirocyclic rings through specific reactions. One common method includes the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxadispiro[2.0.44.33]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the spirocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted spirocyclic compounds .
Scientific Research Applications
2,5-Dioxadispiro[2.0.44.33]undecane has wide-ranging applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and insecticidal properties.
Medicine: Explored for its antitumor and herbicidal activities with low toxicity to microorganisms.
Industry: Utilized in the development of optical materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dioxadispiro[2.0.44.33]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions, which play a crucial role in its stability and reactivity. These interactions can influence various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spirocyclic rings.
Bis(1,3-oxathiane) spiranes: Spiro compounds containing sulfur atoms in the rings.
Uniqueness
2,5-Dioxadispiro[2.0.44.33]undecane stands out due to its specific arrangement of spirocyclic rings and the presence of two oxygen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,5-dioxadispiro[2.0.44.33]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-8(5-2-6-10-8)9(4-1)7-11-9/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKUCZZFGFUONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)C3(C1)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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